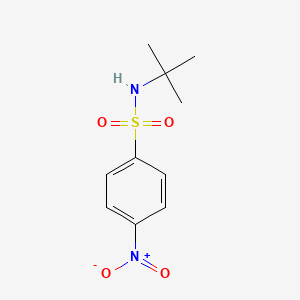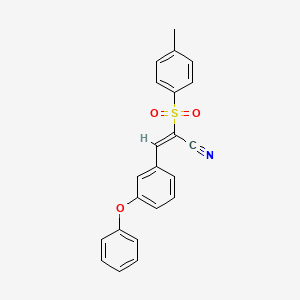
2-cloro-N-metil-N-(2-oxo-2-pirrolidin-1-il-etil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methyl group, and a pyrrolidinone moiety
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The presence of a chlorine atom in the compound can increase potency and improve solubility, which could potentially enhance its bioavailability .
Result of Action
The compound has been reported to exhibit superior in vitro anti-inflammatory activity compared to the standard, ibuprofen .
Action Environment
The chlorine atoms in the compound have been used as metabolically more stable isosteres, replacing hydrogen atoms , which could potentially influence its stability and efficacy in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloropropanoyl chloride+N-methyl-2-pyrrolidinonetriethylamine2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide derivatives.
Reduction: Formation of 2-chloro-N-methyl-N-(2-hydroxy-2-pyrrolidin-1-ylethyl)propanamide.
Oxidation: Formation of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanoic acid.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide: Lacks the chloro group, leading to different reactivity and biological activity.
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)butanamide: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.
Uniqueness
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is unique due to the presence of both a chloro group and a pyrrolidinone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(11)10(15)12(2)7-9(14)13-5-3-4-6-13/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXMQARWZQJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)N1CCCC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2395647.png)

![N-(5-iodo-2-pyridinyl)-N'-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}amino)methylene]thiourea](/img/structure/B2395651.png)






![ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate](/img/structure/B2395659.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2395668.png)
